5-bromo-2-fluoro-N-methylpyridin-3-amine

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Researchers developing multitargeted kinase inhibitors for NSCLC face the challenge of balancing synthetic versatility with potency-enhancing substituents. This 5-bromo-2-fluoro-N-methylpyridin-3-amine (CAS: N/A) provides: - Bromine at C5 for Suzuki-Miyaura cross-coupling (late-stage diversification) - Fluorine at C2 enhancing cytotoxicity vs. Cl or methyl analogs - N-methylated 3-amine for amidation/alkylation Procurement advantage: Immediate scalability from mg to kg, stable ambient shipping, ≥98% purity verified by HPLC.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
Cat. No. B12961837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-fluoro-N-methylpyridin-3-amine
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCNC1=C(N=CC(=C1)Br)F
InChIInChI=1S/C6H6BrFN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3
InChIKeyUQHKOEJLQZZCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-N-methylpyridin-3-amine: Kinase Inhibitor Scaffold


5-Bromo-2-fluoro-N-methylpyridin-3-amine is a halogenated, N-methylated 3-aminopyridine derivative (C6H6BrFN2, MW 205.03 g/mol) that serves as a versatile scaffold and intermediate in medicinal chemistry [1]. As a member of the broader aminopyridine family, it possesses a pyridine core substituted with bromine at the 5-position, fluorine at the 2-position, and a methylamine group at the 3-position [2]. This substitution pattern enables orthogonal reactivity for downstream functionalization and has been implicated in the design of novel kinase inhibitors, particularly within the context of multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [3].

Halogenated 3-aminopyridine scaffold for kinase inhibitor design
Orthogonal reactivity: 5-Br for cross-coupling, NHMe for conjugation
2-Fluoro substitution context for cytotoxicity SAR exploration

5-Bromo-2-fluoro-N-methylpyridin-3-amine: Why Analogs Fail


Substituting 5-bromo-2-fluoro-N-methylpyridin-3-amine with a generic 3-aminopyridine or a differently halogenated analog is not equivalent due to the specific, synergistic contributions of its substituents to both chemical reactivity and biological activity. The bromine atom at the 5-position provides a critical handle for late-stage functionalization, particularly via Suzuki-Miyaura cross-coupling reactions, which is essential for generating diverse compound libraries . Simultaneously, the introduction of a fluorine atom at the 2-position has been shown to significantly enhance cytotoxicity against tumor cells compared to a chlorine atom, while a methyl group did not confer the same benefit [1]. The presence of the fluorine atom also enhances binding affinity in biological systems, which may influence its pharmacological properties . Therefore, a non-halogenated or differently substituted pyridine would lack the precise combination of synthetic versatility and potency-enhancing elements that define the unique value of this compound.

Non-halogenated pyridines lack the cross-coupling handle, limiting library diversification.
Cl or CH3 at 2-position may not reproduce the same cytotoxicity SAR profile; class-level context.
Absence of N-methyl group alters electronic properties and may shift reactivity or binding context.

5-Bromo-2-fluoro-N-methylpyridin-3-amine: Evidence vs. Analogs


Fluorine Substitution Enhances Cytotoxicity

The introduction of a fluorine atom into the 3-position of a 2-aminopyridine core, which is structurally analogous to the target compound, significantly enhances cytotoxicity against multiple tumor cell lines compared to a chlorine atom. In a study of podophyllum derivatives, compounds with the 2-fluoro-3-aminopyridine moiety demonstrated superior potency across HeLa, BGC-823, A549, Huh7, and MCF-7 cells, as assessed by MTT assay [1]. While the methyl-substituted analog showed no improvement, the fluorine-containing derivative exhibited a marked increase in cytotoxic activity, which correlated with its ability to inhibit microtubule polymerization and topoisomerase II activity, ultimately inducing P53-dependent apoptosis [1].

2-F vs Cl/CH3 SAR
Class-level inference
Fluorine substitution correlated with higher cytotoxicity across HeLa, BGC-823, A549, Huh7, MCF-7 cells vs. Cl and CH3 (MTT assay).
Supports 2-fluoro substitution context for cytotoxicity endpoint review.
Class-level SAR from related podophyllum derivatives; target compound not directly tested.
Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Validated FGFR Kinase Inhibitor Scaffold

The pyridin-3-amine scaffold, to which 5-bromo-2-fluoro-N-methylpyridin-3-amine belongs, serves as a validated pharmacophore for the development of potent, multitargeted FGFR inhibitors. In a systematic SAR study of pyridin-3-amine derivatives, compound 3m demonstrated potent nanomolar-level inhibition against FGFR1, FGFR2, and FGFR3, and also showed nanomolar inhibition against several other NSCLC-related oncogene kinases, including RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. Furthermore, in vivo pharmacology evaluations of 3m showed significant antitumor activity (TGI = 66.1%) in NCI-H1581 NSCLC xenografts with a good pharmacokinetic profile [1].

Kinase Panel & Xenograft
Class-level inference
Derivative 3m showed low-nanomolar inhibition of FGFR1/2/3 and additional NSCLC-related kinases; reported TGI 66.1% in NCI-H1581 model.
Scaffold context supports kinase inhibitor design and model-response study.
Data from elaborated derivative; scaffold attribution requires validation.
Kinase Inhibition FGFR Non-Small Cell Lung Cancer

5-Bromo Substituent Enables Cross-Coupling

The 5-bromo substituent on 5-bromo-2-fluoro-N-methylpyridin-3-amine is a critical functional handle that enables efficient, late-stage diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This contrasts with non-halogenated pyridine scaffolds, which lack this direct route to carbon-carbon bond formation. The ability to use this compound in Suzuki-Miyaura cross-coupling allows for the creation of vast, structurally diverse libraries of pyridine-containing compounds for biological screening .

5-Br Reactivity
Data to verify
Enables site-specific Suzuki-Miyaura cross-coupling; absent in non-halogenated analogs.
Supports library synthesis and late-stage diversification.
Reactivity inferred from general aryl bromide chemistry; verify with target compound.
Organic Synthesis Cross-Coupling Library Generation

5-Bromo-2-fluoro-N-methylpyridin-3-amine: Key Applications


Kinase Inhibitor Lead Generation

This compound is optimally procured as a versatile core scaffold for the design and synthesis of novel kinase inhibitors, particularly those targeting FGFRs for NSCLC therapy. Its structure is directly related to the validated pyridin-3-amine pharmacophore explored in the design of multitargeted kinase inhibitors that have demonstrated nanomolar potency in vitro and significant tumor growth inhibition in vivo [1]. The presence of the bromine atom allows for extensive SAR studies via cross-coupling, while the fluorine substituent offers the potential for enhanced metabolic stability and binding affinity. This scenario is supported by class-level evidence demonstrating the efficacy of the pyridin-3-amine core in generating potent FGFR inhibitors [1].

Chemical Probe Synthesis for Target ID

5-Bromo-2-fluoro-N-methylpyridin-3-amine is an ideal starting material for creating chemical probes to investigate biological pathways. The bromine atom provides a unique, orthogonal handle for installing affinity tags, fluorescent reporters, or photoaffinity groups via transition metal-catalyzed cross-coupling reactions. This functionalization can be performed late in the synthetic sequence, preserving the core structural features necessary for biological activity. This application is supported by class-level evidence of the 5-bromo substituent's utility in enabling efficient, late-stage diversification for library generation .

2-Fluoro-3-Aminopyridine Cytotoxic Agents

This compound can be procured for the development of novel cytotoxic agents that leverage the potency-enhancing properties of the 2-fluoro-3-aminopyridine moiety. This is supported by class-level SAR evidence showing that the 2-fluoro substituent on a related aminopyridine core enhances cytotoxicity against a panel of cancer cell lines, while chlorine and methyl substitutions do not [2]. The compound's additional substituents (the 5-bromo and N-methyl groups) provide further vectors for structural elaboration and optimization of drug-like properties, making it a strategic building block for anticancer drug discovery programs.

Intermediate for Late-Stage Functionalization

Due to its dual reactive sites—the bromine atom for cross-coupling and the amine for amidation or alkylation—5-bromo-2-fluoro-N-methylpyridin-3-amine serves as a valuable, multifunctional intermediate in the synthesis of complex pharmaceutical or agrochemical targets. This scenario is supported by class-level evidence of its utility in palladium-catalyzed reactions, which are standard, scalable methodologies in industrial process chemistry . Its procurement enables convergent synthetic strategies where a complex, advanced intermediate can be efficiently constructed in a single step from this relatively simple, commercially available building block.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Halogen-substituted pyridin-3-amine core
Kinase panel screening and SAR exploration
Chemical probe synthesis
Orthogonal reactivity (Br, NHMe)
Functionalization versatility and probe stability
Cytotoxicity research compounds
2-Fluoro substitution context
Cell viability endpoint screening in cancer cell lines
Late-stage functionalization intermediate
Dual reactive sites
Convergent synthetic route compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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